

L-796568 Free Base: A Technical Overview for Drug Development Professionals

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Compound of Interest		
Compound Name:	L-796568 free base	
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For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to **L-796568 free base**, a potent and selective β 3 adrenergic receptor agonist. This guide details its chemical properties, mechanism of action, and relevant experimental data, presented in a format designed for clarity and ease of use.

Core Compound Properties

L-796568 free base is identified by the CAS Number 211031-01-5.[1][2] Its molecular formula is C31H27F3N4O3S2, corresponding to a molecular weight of 624.69 g/mol .[1][2]

Property	Value	Source
CAS Number	211031-01-5	[1][2]
Molecular Formula	C31H27F3N4O3S2	[1]
Molecular Weight	624.69 g/mol	[1][2]
IUPAC Name	(R)-N-(4-(2-((2-hydroxy-2- (pyridin-3- yl)ethyl)amino)ethyl)phenyl)-4- (4-(4- (trifluoromethyl)phenyl)thiazol- 2-yl)benzenesulfonamide	[1]



Pharmacological Profile

L-796568 is a potent full agonist of the human β 3 adrenergic receptor with high selectivity over β 1 and β 2 adrenergic receptors.[1][3] This selectivity is a key attribute, minimizing the potential for off-target effects commonly associated with less selective beta-agonists.[4]

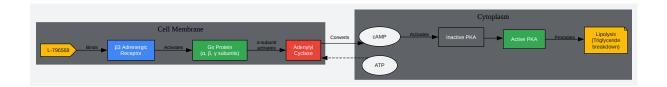
Parameter	Value	Notes	Source
EC50 (β3 receptor)	3.6 nM	94% activation	[1][3]
Selectivity	>600-fold	Over human β1 and β2 receptors	[1][3]
EC50 (β1 receptor)	4.8 μmol/L	Weak partial agonist	[4][5]
EC50 (β2 receptor)	2.4 μmol/L	Weak partial agonist	[4][5]

Mechanism of Action: β3 Adrenergic Receptor Signaling

L-796568 exerts its effects by activating the β3 adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue.[6] Activation of this receptor initiates a signaling cascade that plays a crucial role in lipolysis and thermogenesis.[6][7]

The binding of L-796568 to the $\beta 3$ adrenergic receptor leads to the activation of a stimulatory G-protein (Gs).[7] The α -subunit of the Gs protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[9] PKA, in turn, phosphorylates and activates downstream targets, including hormone-sensitive lipase (HSL) and perilipin, which are key enzymes involved in the breakdown of triglycerides into free fatty acids and glycerol.[7] This process, known as lipolysis, releases energy and is a primary mechanism by which $\beta 3$ adrenergic agonists are thought to influence metabolism.[7]





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β3 Adrenergic Receptor Signaling Pathway

Experimental Protocols: Clinical Investigation of L-796568

A notable clinical trial investigated the acute effects of L-796568 on energy expenditure in obese men.[4][10] This study provides a framework for understanding the in-human physiological effects of the compound.

Study Design: The research was conducted as a 2-center, 3-period, randomized, placebo-controlled, crossover trial.[4][10]

Participants: The study enrolled twelve healthy, overweight to obese male volunteers.[4][10]

Treatment Protocol: In each of the three periods, subjects received a single oral dose of either 250 mg L-796568, 1000 mg L-796568, or a placebo.[4][10]

Key Methodologies and Measured Parameters:

- Energy Expenditure: Determined by indirect calorimetry.[10]
- Lipolysis Markers: Blood samples were analyzed for plasma glycerol and free fatty acid concentrations.[10]
- Cardiovascular Safety: Heart rate and blood pressure were monitored.[10]





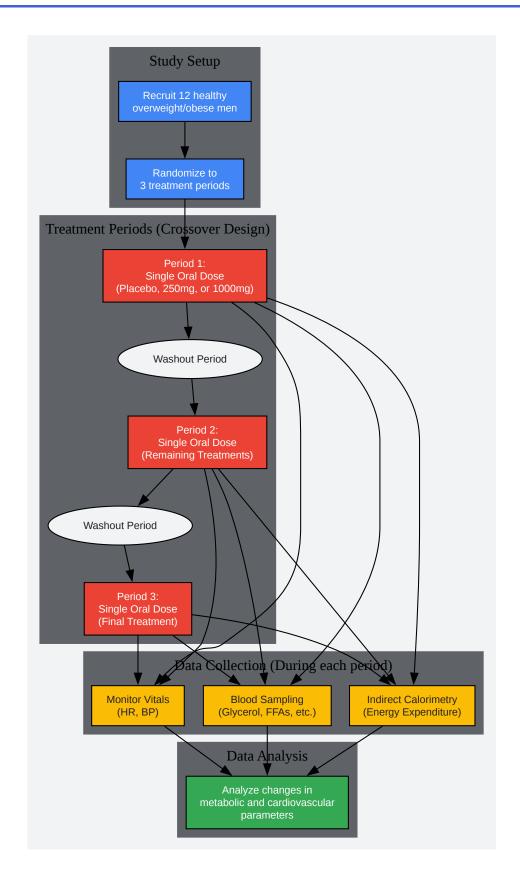


• Other Physiological Measures: Ear temperature, plasma catecholamines, potassium, and leptin levels were also assessed.[10]

Experimental Findings:

- A single 1000 mg dose of L-796568 significantly increased energy expenditure by approximately 8%.[4][10]
- This increase in energy expenditure was accompanied by a rise in plasma glycerol and free fatty acid concentrations, indicating an increase in lipolysis.[10]
- A significant increase in systolic blood pressure was observed, while heart rate and diastolic blood pressure remained unchanged.[10]
- A subsequent 28-day study with a daily dose of 375 mg did not show a significant chronic effect on 24-hour energy expenditure but did result in a significant decrease in triacylglycerol concentrations.[11][12]





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Clinical Trial Workflow for L-796568



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